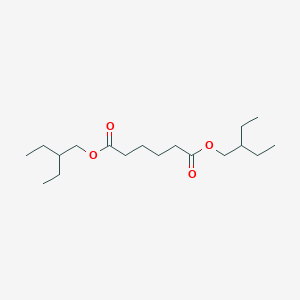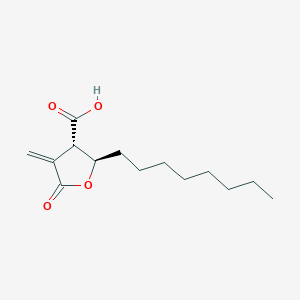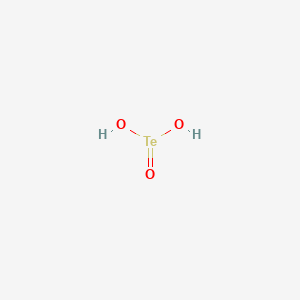
bis(2-ethylbutyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(2-ethylbutyl) hexanedioate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and 2-ethyl-1-butanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
bis(2-ethylbutyl) hexanedioate is synthesized through an esterification reaction between adipic acid and 2-ethyl-1-butanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of di(2-ethylbutyl) adipate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
bis(2-ethylbutyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, di(2-ethylbutyl) adipate can hydrolyze to form adipic acid and 2-ethyl-1-butanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce adipic acid and other oxidation products.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Adipic acid and 2-ethyl-1-butanol.
Oxidation: Adipic acid and other oxidation products.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
bis(2-ethylbutyl) hexanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in the manufacture of plastics, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of di(2-ethylbutyl) adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. In biological systems, di(2-ethylbutyl) adipate may interact with cellular receptors and enzymes, potentially disrupting normal hormonal functions .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but slightly different molecular structure.
Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different physical properties.
Diisononyl adipate: A plasticizer with a branched alkyl chain, offering different compatibility with polymers.
Uniqueness
bis(2-ethylbutyl) hexanedioate is unique due to its specific balance of properties, including low volatility, good compatibility with various polymers, and relatively low toxicity. These characteristics make it a versatile plasticizer suitable for a wide range of applications in different industries .
Properties
CAS No. |
10022-60-3 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
bis(2-ethylbutyl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChI Key |
BSJVZANRYHAYEA-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
Canonical SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
melting_point |
-15.0 °C |
Key on ui other cas no. |
10022-60-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)




